Binospirone, (R)-
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Overview
Description
Binospirone, ®-: is a drug that acts as a partial agonist at 5-HT1A somatodendritic autoreceptors but as an antagonist at postsynaptic 5-HT1A receptors . It is known for its anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders . The compound’s IUPAC name is 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Binospirone, ®- involves multiple steps, starting from the preparation of the intermediate compounds. The key steps include the formation of the azaspirodecanedione core and the subsequent attachment of the benzodioxinylmethylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of Binospirone, ®- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis . Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Binospirone, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Binospirone, ®- is used as a reference compound in the study of 5-HT1A receptor agonists and antagonists. It helps in understanding the structure-activity relationship of similar compounds .
Biology: In biological research, Binospirone, ®- is used to study the role of 5-HT1A receptors in various physiological processes, including mood regulation and anxiety .
Medicine: The compound is investigated for its potential therapeutic applications in treating anxiety disorders and other psychiatric conditions. Its unique mechanism of action makes it a valuable tool in psychopharmacology .
Industry: In the pharmaceutical industry, Binospirone, ®- is used in the development of new anxiolytic drugs. Its synthesis and production methods are continuously optimized to improve efficiency and reduce costs .
Mechanism of Action
Binospirone, ®- exerts its effects by acting as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors . This dual action helps in modulating the serotonergic system, which plays a crucial role in mood regulation and anxiety. The compound’s interaction with these receptors leads to changes in neurotransmitter release and neuronal activity, ultimately resulting in its anxiolytic effects .
Comparison with Similar Compounds
Buspirone: Another 5-HT1A receptor agonist used for treating anxiety disorders.
Gepirone: A compound with similar anxiolytic properties but different pharmacokinetics.
Ipsapirone: Known for its selective action on 5-HT1A receptors.
Uniqueness: Binospirone, ®- is unique due to its dual action as a partial agonist and antagonist at 5-HT1A receptors . This distinct mechanism of action sets it apart from other similar compounds, providing a different therapeutic profile and potential advantages in treating anxiety disorders .
Properties
CAS No. |
163748-23-0 |
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Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-[2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m1/s1 |
InChI Key |
BVMYCHKQPGEOSI-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@@H]3COC4=CC=CC=C4O3 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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